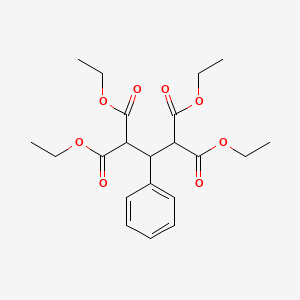
1,1,3,3-Propanetetracarboxylic acid, 2-phenyl-, tetraethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Propanetetracarboxylic acid, 2-phenyl-, tetraethyl ester is an organic compound with the molecular formula C21H28O8 and a molecular weight of 408.44222 g/mol . This compound is characterized by its complex structure, which includes multiple ester groups and an aromatic phenyl ring. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Propanetetracarboxylic acid, 2-phenyl-, tetraethyl ester typically involves esterification reactions. One common method is the reaction of 1,1,3,3-Propanetetracarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous reactors and distillation units helps in the efficient separation and purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,1,3,3-Propanetetracarboxylic acid, 2-phenyl-, tetraethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with common reagents including hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Hydrolysis: Formation of 1,1,3,3-Propanetetracarboxylic acid and ethanol.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,1,3,3-Propanetetracarboxylic acid, 2-phenyl-, tetraethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Propanetetracarboxylic acid, 2-phenyl-, tetraethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can interact with enzymes and other proteins. The phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,3-Propanetetracarboxylic acid: Similar structure but different substitution pattern.
1,1,3,3-Propanetetracarboxylic acid: The parent compound without esterification.
2-Phenyl-1,1,3,3-Propanetetracarboxylic acid: Similar structure with different ester groups.
Uniqueness
1,1,3,3-Propanetetracarboxylic acid, 2-phenyl-, tetraethyl ester is unique due to its combination of ester groups and a phenyl ring, which imparts distinct chemical and physical properties. This makes it valuable in various applications, from organic synthesis to industrial production .
Propiedades
Número CAS |
6768-26-9 |
|---|---|
Fórmula molecular |
C21H28O8 |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
tetraethyl 2-phenylpropane-1,1,3,3-tetracarboxylate |
InChI |
InChI=1S/C21H28O8/c1-5-26-18(22)16(19(23)27-6-2)15(14-12-10-9-11-13-14)17(20(24)28-7-3)21(25)29-8-4/h9-13,15-17H,5-8H2,1-4H3 |
Clave InChI |
SXENQBBEFVGGLF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C1=CC=CC=C1)C(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


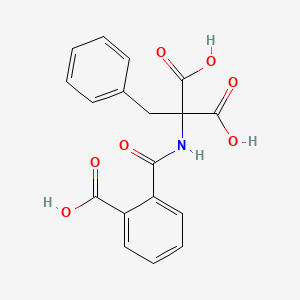
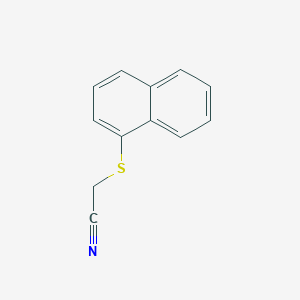
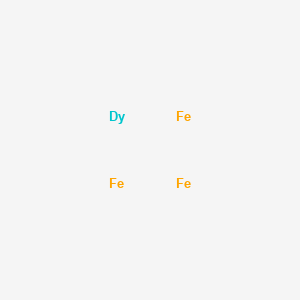

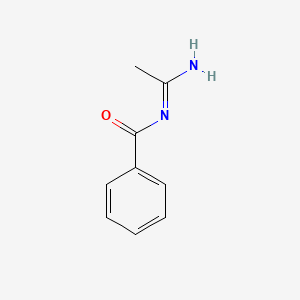
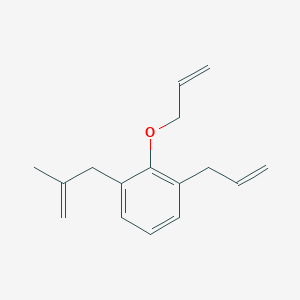
![3-{[Bis(2-hydroxyethyl)amino]methyl}-5-tert-butylbiphenyl-2-ol](/img/structure/B14725412.png)

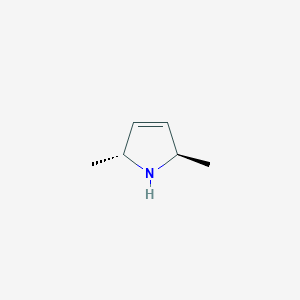
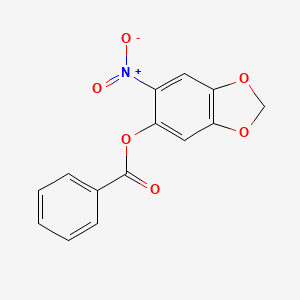
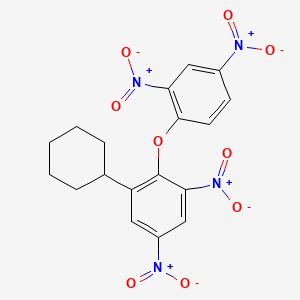
![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)


